molecular formula C14H22BN3O3 B6327090 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 1092580-90-9

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6327090
CAS No.: 1092580-90-9
M. Wt: 291.16 g/mol
InChI Key: MOJKCQQYABQCHY-UHFFFAOYSA-N
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Description

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

It’s known that boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process is known as transmetalation .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic esters participate can lead to the formation of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

It’s worth noting that boronic esters are generally sensitive to hydrolysis under mild acidic or basic conditions . This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action would depend on the specific reaction it’s involved in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of a new carbon-carbon bond . This could lead to the synthesis of various organic compounds, depending on the other reactants involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic esters are sensitive to hydrolysis under both acidic and basic conditions . Therefore, the pH of the environment could significantly affect the stability and reactivity of the compound. Additionally, the presence of a suitable metal catalyst, typically palladium, is crucial for the compound to participate in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Medicine: Its derivatives are being explored for their potential as enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of advanced materials and as a building block for various chemical products.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the pyridine ring.

    4-Aminophenylboronic acid pinacol ester: Contains an amino group on the phenyl ring.

    2-Methyl-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester: Similar structure with a methyl group on the pyridine ring.

Uniqueness

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the amino and carbamoyl groups, along with the boronic ester, allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJKCQQYABQCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092580-90-9
Record name 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
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